molecular formula C14H15BO4 B1591614 (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid CAS No. 871125-76-7

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

Cat. No. B1591614
M. Wt: 258.08 g/mol
InChI Key: ITEPOAZWOBVBEG-UHFFFAOYSA-N
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Description

“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid”, also known as 2-MBOPB, is an organic boronic acid. It is a solid compound with the empirical formula C14H15BO4 . The CAS Number is 871125-76-7 .


Molecular Structure Analysis

The molecular structure of “(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES string COc1ccccc1COc2ccccc2B(O)O . This indicates that the molecule contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further connected to a methoxybenzyl group.


Physical And Chemical Properties Analysis

“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a solid compound with a melting point of 87-90 °C . Its molecular weight is 258.08 .

Scientific Research Applications

  • 2-Methoxyphenylboronic acid

    • Application : This compound is used as a reagent in the synthesis of various organic compounds .
    • Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
    • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
  • Phenylboronic acid

    • Application : This compound is used as a reagent in Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Mizoroki-Heck and Suzuki-Miyaura coupling reactions .
    • Method of Application : The specific method of application would depend on the particular reaction being performed. In general, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
    • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
  • 4-Methoxyphenylboronic acid

    • Application : This compound is used as a reagent in the synthesis of various organic compounds .
    • Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
    • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
  • 4-Methoxy-2-methylphenylboronic acid

    • Application : This compound is used as a reagent in the synthesis of various organic compounds .
    • Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
    • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
  • o-Tolylboronic acid

    • Application : This compound is used as a reagent in the synthesis of various organic compounds .
    • Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
    • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
  • 2,6-Dimethoxyphenylboronic acid

    • Application : This compound is used as a reagent in the synthesis of various organic compounds .
    • Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
    • Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .

properties

IUPAC Name

[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEPOAZWOBVBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584720
Record name {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid

CAS RN

871125-76-7
Record name {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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